2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Overview
Description
The compound “2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a type of imidazothiazole . It has a molecular formula of C15H14N2S . The central imidazo[2,1-b][1,3]benzothiazole unit is planar . The fused tetrahydrohexane ring adopts a half-chair conformation .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone . The synthesized compounds were characterized and evaluated for their anticancer activities .Molecular Structure Analysis
The molecular structure of this compound is characterized by two independent molecules in the asymmetric unit . The phenyl substituent is twisted by 16.96 (13) and 22.89 (12)° relative to the central imidazo[2,1-b][1,3]benzothiazole unit in the two molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction . The -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties was studied to increase its yield .Physical and Chemical Properties Analysis
The compound has a molecular formula of C15H14N2S . The central imidazo[2,1-b][1,3]benzothiazole unit isMechanism of Action
Target of Action
The primary targets of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole are certain kinases linked to MCF-7 and SK-MEL-28 cancer cell lines . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thereby regulating their function and the biochemical pathways they are involved in.
Mode of Action
The compound interacts with its kinase targets, leading to changes in the phosphorylation state of the target proteins
Biochemical Pathways
The affected biochemical pathways are those regulated by the target kinases. Changes in the phosphorylation state of the target proteins can lead to alterations in these pathways, potentially disrupting the normal functioning of the cell and leading to cell death
Result of Action
The compound has shown promising anticancer activities. In particular, it has exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher effectiveness.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups at certain positions of the phenyl moiety can increase the compound’s anticancer activity . Additionally, the racemization of the compound can be carried out at a temperature between about 20 and 120°C , suggesting that temperature can influence the compound’s stability and action.
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-3,6-7,10H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJUSKUKEOQRFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973658 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-67-3 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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